molecular formula C12H14O2 B1585571 2-Phenylethyl methacrylate CAS No. 3683-12-3

2-Phenylethyl methacrylate

Cat. No. B1585571
CAS RN: 3683-12-3
M. Wt: 190.24 g/mol
InChI Key: ILZXXGLGJZQLTR-UHFFFAOYSA-N
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Patent
US05272201

Procedure details

To a solution of 4.86 g (5.52 mL, 21.0 mmol) of 1-(2-dimethylamino-ethoxy)-1-trimethyl-siloxy-2-methyl-1-propene, 0.1 mL of tetrabutylammonium biacetate hexahydrate (0.04M in THF) in 30 mL of THF was added a mixture of 6.6 g (7.1 mL, 42 mmol) of 2-dimethylaminoethyl methacrylate (purified by distillation and passage over a column of basic alumina under argon), and 31.6 g (31.6 mL, 168 mmol) of 2-phenylethyl methacrylate (purified by passage over a column of basic alumina under argon) from an addition funnel. The temperature of the reaction mixture rose to 62° C. during the course of the addition, and an ice bath was used to moderate the temperature rise. When, following the conclusion of the addition, the temperature was 26° C., the dropwise addition of 43.2 g (49 mL, 273 mmol) of trimethylsilyl methacrylate was begun. During the course of the addition the temperature of the reaction mixture rose to 45° C. while a total of 1.25 mL of tetrabutylammonium biacetate hexahydrate (0.04M in THF) was added in 9 additions. Analysis of an aliquot of the solution by 1H NMR showed that there was no residual monomer present. After addition of 55 mL of THF, 56 mL of methanol, and 0.086 g (2.7 mmol) of tetrabutylammonium fluoride trihydrate the solution was refluxed for 9 hr. Then 50 mL of THF was added, and refluxing was continued for an additional 9 hr. The solution was evaporated under reduced pressure with a rotary evaporator. The solid residue was dried in a vacuum oven at 80° C. for 8 hr to give 57 g of poly ω-2-β-dimethylaminoethyl isobutyrate(2-dimethylaminoethyl methacrylate [9 mol %]-co-2-phenylethyl methacrylate [35 mol %]-b-methacrylic acid [56 mol %]) 1H NMR analysis of the polymer showed that virtually no trimethylsilyl groups remained.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1-(2-dimethylamino-ethoxy)-1-trimethyl-siloxy-2-methyl-1-propene
Quantity
5.52 mL
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
7.1 mL
Type
reactant
Reaction Step Four
Quantity
31.6 mL
Type
reactant
Reaction Step Five
Quantity
49 mL
Type
reactant
Reaction Step Six
Quantity
1.25 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N+](CCCC)(CCCC)CCCC)CCC.[C:18]([O:23]CCN(C)C)(=[O:22])[C:19]([CH3:21])=C.[C:29]([O:34][CH2:35][CH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)(=[O:33])[C:30]([CH3:32])=[CH2:31].C(O[Si](C)(C)C)(=O)C(C)=C.O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1.CO>[C:29]([O:34][CH2:35][CH2:36][C:37]1[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1)(=[O:33])[C:30]([CH3:32])=[CH2:31].[CH3:1]/[CH:21]=[CH:19]/[C:18]([OH:23])=[O:22] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.086 g
Type
reactant
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
56 mL
Type
solvent
Smiles
CO
Step Three
Name
1-(2-dimethylamino-ethoxy)-1-trimethyl-siloxy-2-methyl-1-propene
Quantity
5.52 mL
Type
reactant
Smiles
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN(C)C
Step Five
Name
Quantity
31.6 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC1=CC=CC=C1
Step Six
Name
Quantity
49 mL
Type
reactant
Smiles
C(C(=C)C)(=O)O[Si](C)(C)C
Step Seven
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by passage over a column of basic alumina under argon) from an addition funnel
ADDITION
Type
ADDITION
Details
The temperature of the reaction mixture rose to 62° C. during the course of the addition, and an ice bath
ADDITION
Type
ADDITION
Details
the conclusion of the addition
CUSTOM
Type
CUSTOM
Details
was 26° C.
ADDITION
Type
ADDITION
Details
During the course of the addition the temperature of the reaction mixture
ADDITION
Type
ADDITION
Details
was added in 9 additions
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 9 hr
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The solid residue was dried in a vacuum oven at 80° C. for 8 hr
Duration
8 h

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC1=CC=CC=C1
Name
Type
product
Smiles
C/C=C/C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.